molecular formula C20H27NO2 B1460428 4-Methoxy-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline CAS No. 1040688-16-1

4-Methoxy-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline

Cat. No. B1460428
CAS RN: 1040688-16-1
M. Wt: 313.4 g/mol
InChI Key: OUAJYJZPVJUBLP-UHFFFAOYSA-N
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Description

4-Methoxy-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline is a product used for proteomics research applications . It is a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .


Synthesis Analysis

The synthesis of 4-Methoxy-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline is traditionally challenging to access . It provides a chemically differentiated building block for organic synthesis and medicinal chemistry . Unfortunately, the specific synthesis process is not available in the search results.


Chemical Reactions Analysis

The specific chemical reactions involving 4-Methoxy-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline are not available in the search results. It’s worth noting that this compound is a hindered amine, which can participate in a variety of organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methoxy-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline include a molecular formula of C20H27NO2 and a molecular weight of 313.43400 . The exact mass is 313.20400 and the LogP is 4.94670 . Other properties such as density, boiling point, melting point, and flash point are not available in the search results.

Scientific Research Applications

Spectroscopic and Theoretical Insights

A study conducted by Finazzi et al. (2003) focused on the spectroscopic and theoretical analysis of N-(2-phenoxyethyl)aniline and its derivatives, including 4-methoxy-N-(2-[4-(tert-pentyl)phenoxy]-ethyl}aniline. The research utilized infrared spectroscopic studies combined with density functional calculations to delve into the vibrational, geometrical, and electronic properties of these compounds. The study highlighted the preference for the gauche conformation around the (CH2)2 chain, indicating a fundamental understanding of the molecule's structural preferences and interactions. This insight is crucial for designing and synthesizing new materials with desired properties (Finazzi et al., 2003).

Chemical Synthesis and Applications

Another aspect of research involves the synthesis and potential applications of derivatives of 4-Methoxy-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline. Liu Run-zhu (2003) reported on the synthesis of N-Ethyl-m-methyoxy Aniline, which, although not the exact compound , represents the broader category of substituted anilines. The study emphasizes the catalytic processes and conditions optimized for high yield and selectivity, providing a foundation for the synthesis of related compounds with potential applications in dyes, pharmaceuticals, and other chemical industries (Liu Run-zhu, 2003).

Advanced Materials and Catalysis

Research into the oxidation reactions and catalytic properties of substituted anilines, including those similar to 4-Methoxy-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline, has also been a point of interest. Ratnikov et al. (2011) explored the dirhodium-catalyzed oxidation of anilines, demonstrating the efficacy of certain catalysts in promoting selective oxidations. This work contributes to our understanding of how substituted anilines can be chemically modified and used in various oxidation processes, potentially leading to the development of new materials or chemical intermediates (Ratnikov et al., 2011).

Mechanism of Action

The mechanism of action for 4-Methoxy-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline is not specified in the search results. As a building block for organic synthesis and medicinal chemistry, it’s likely involved in the synthesis of various compounds .

Future Directions

The future directions for the use of 4-Methoxy-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline are not specified in the search results. Given its role as a building block for organic synthesis and medicinal chemistry, it may continue to be used in the development of new drug candidates .

properties

IUPAC Name

4-methoxy-N-[2-[4-(2-methylbutan-2-yl)phenoxy]ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO2/c1-5-20(2,3)16-6-10-19(11-7-16)23-15-14-21-17-8-12-18(22-4)13-9-17/h6-13,21H,5,14-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAJYJZPVJUBLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OCCNC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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